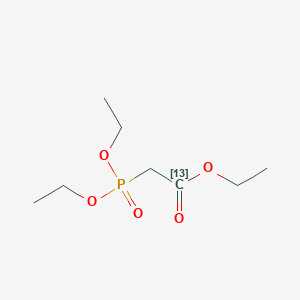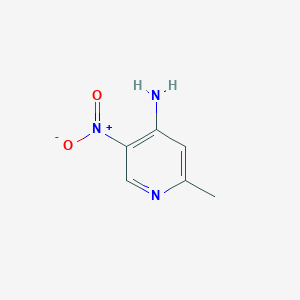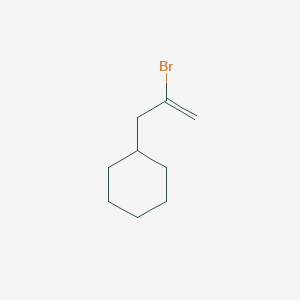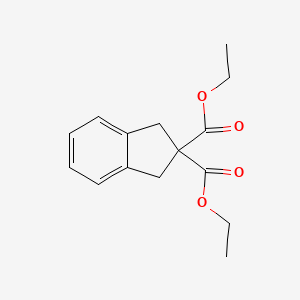
Triethyl phosphonoacetate-1-13C
Descripción general
Descripción
Triethyl phosphonoacetate-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the carbonyl carbon position. This compound is a derivative of triethyl phosphonoacetate, which is widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. The incorporation of the carbon-13 isotope makes it valuable for various research applications, including nuclear magnetic resonance (NMR) studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl phosphonoacetate-1-13C can be synthesized by reacting ethyl bromoacetate-1-13C with triethyl phosphite. The reaction typically involves heating the reactants under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of isotopically labeled starting materials is crucial for maintaining the isotopic purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl phosphonoacetate-1-13C undergoes several types of chemical reactions, including:
Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of alkenes from aldehydes or ketones in the presence of a base. .
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate, and triethylamine are commonly used bases in reactions involving this compound
Solvents: Toluene, acetonitrile, and dichloromethane are frequently used solvents.
Temperature: Reactions are typically carried out at elevated temperatures, often under reflux conditions.
Major Products
Alkenes: The primary products of the Horner-Wadsworth-Emmons reaction.
Substituted Phosphonates: Products of nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Triethyl phosphonoacetate-1-13C has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of triethyl phosphonoacetate-1-13C primarily involves its role as a reagent in the Horner-Wadsworth-Emmons reaction. The compound forms a phosphonate anion upon deprotonation by a base. This anion then reacts with carbonyl compounds to form alkenes. The reaction proceeds through a four-membered cyclic transition state, leading to the formation of the E-alkene as the major product .
Comparación Con Compuestos Similares
Similar Compounds
Triethyl phosphonoacetate: The non-labeled version of the compound, used in similar synthetic applications.
Trimethyl phosphonoacetate: Another phosphonate ester with similar reactivity but different physical properties.
Diethyl phosphonoacetate: A related compound with two ethoxy groups instead of three.
Uniqueness
Triethyl phosphonoacetate-1-13C is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for NMR studies and tracer experiments. This isotopic labeling allows for detailed analysis of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-labeled compounds .
Propiedades
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459099 | |
| Record name | Triethyl phosphonoacetate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-67-6 | |
| Record name | Triethyl phosphonoacetate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61203-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)







![7,8-Diphenyl-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B1626129.png)

